molecular formula C30H50O4 B1263904 Tetrahydroxysqualene

Tetrahydroxysqualene

Cat. No.: B1263904
M. Wt: 474.7 g/mol
InChI Key: YMMHDITUHQNNKU-DKTKHUEWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydroxysqualene is a complex organic compound characterized by its multiple double bonds and hydroxyl groups. This compound belongs to the class of polyprenyl alcohols, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents to form the carbon-carbon bonds, followed by oxidation and reduction reactions to introduce the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and specific reaction conditions are employed to ensure the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydroxysqualene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Tetrahydroxysqualene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential bioactive compound.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydroxysqualene involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

    (6E,10E,14E,18E)-2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: Similar structure but lacks the hydroxyl groups.

    (6E,10E,14E,18E)-2-Methoxy-2,6,10,15,19,23-hexamethyl-6,10,14,18,22-tetracosapentaen-3-ol: Contains a methoxy group instead of hydroxyl groups.

Uniqueness

The presence of multiple hydroxyl groups in Tetrahydroxysqualene makes it unique compared to similar compounds. These hydroxyl groups contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol

InChI

InChI=1S/C30H50O4/c1-25(13-7-15-27(3)17-9-19-29(21-31)22-32)11-5-6-12-26(2)14-8-16-28(4)18-10-20-30(23-33)24-34/h11-12,15-16,19-20,31-34H,5-10,13-14,17-18,21-24H2,1-4H3/b25-11+,26-12+,27-15+,28-16+

InChI Key

YMMHDITUHQNNKU-DKTKHUEWSA-N

Isomeric SMILES

C/C(=C\CC/C=C(/CC/C=C(/CCC=C(CO)CO)\C)\C)/CC/C=C(/CCC=C(CO)CO)\C

SMILES

CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO

Canonical SMILES

CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydroxysqualene
Reactant of Route 2
Tetrahydroxysqualene
Reactant of Route 3
Tetrahydroxysqualene
Reactant of Route 4
Tetrahydroxysqualene
Reactant of Route 5
Tetrahydroxysqualene
Reactant of Route 6
Reactant of Route 6
Tetrahydroxysqualene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.